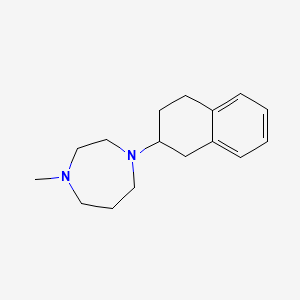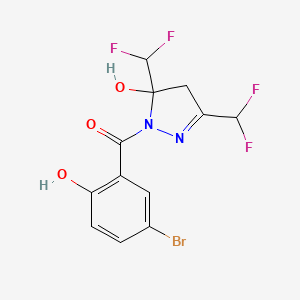![molecular formula C19H18N2O2 B6018415 2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6018415.png)
2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, commonly known as DAAOI, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a tool for investigating the mechanisms of action of various biological processes, including the regulation of gene expression and the modulation of protein-protein interactions. In
作用機序
DAAOI acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing them from deacetylating histone proteins. This results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. DAAOI also modulates protein-protein interactions by binding to specific domains on target proteins and disrupting their interactions with other proteins. This results in altered signaling pathways and biological processes.
Biochemical and Physiological Effects
DAAOI has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, DAAOI has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is implicated in the development of cancer. DAAOI has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
DAAOI has several advantages for use in lab experiments. It is a highly specific inhibitor of HDAC enzymes, making it a useful tool for investigating the role of HDACs in biological processes. It is also a potent inhibitor of protein-protein interactions, making it useful for studying the regulation of signaling pathways. However, DAAOI has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. In addition, DAAOI has poor solubility in water, which can limit its use in some assays.
将来の方向性
There are several future directions for research on DAAOI. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DAAOI. Another area of interest is the investigation of the role of DAAOI in modulating protein-protein interactions in other signaling pathways. Additionally, the potential use of DAAOI in the treatment of inflammatory diseases warrants further investigation. Overall, DAAOI has significant potential for applications in scientific research and may lead to the development of novel therapeutics for a variety of diseases.
合成法
The synthesis of DAAOI involves the reaction of 4-dimethylaminobenzaldehyde with 2-acetylindene-1,3-dione in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with ethylenediamine to produce DAAOI. This synthesis method has been optimized to yield high purity and high yield of DAAOI, making it a reliable and efficient method for producing this compound.
科学的研究の応用
DAAOI has been widely used as a tool for investigating various biological processes, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors, such as DAAOI, have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them potential candidates for cancer therapy. DAAOI has also been shown to modulate the activity of protein-protein interactions involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is implicated in the development of cancer.
特性
IUPAC Name |
2-[N-[4-(dimethylamino)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(20-13-8-10-14(11-9-13)21(2)3)17-18(22)15-6-4-5-7-16(15)19(17)23/h4-11,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSHDLABLJAZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N(C)C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6018420.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)
![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)